molecular formula C24H22F3NO6 B11623772 Dimethyl 4-(3,4-dimethoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 4-(3,4-dimethoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11623772
M. Wt: 477.4 g/mol
InChI Key: FJMIWLVOQCZXKF-UHFFFAOYSA-N
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Description

Dimethyl 4-(3,4-dimethoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound that belongs to the dihydropyridine class This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with dimethoxyphenyl and trifluoromethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 4-(3,4-dimethoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-(3,4-dimethoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: The compound can be reduced to form tetrahydropyridine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Pyridine derivatives.

    Reduction: Tetrahydropyridine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Dimethyl 4-(3,4-dimethoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of cardiovascular diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of Dimethyl 4-(3,4-dimethoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it is known to act on calcium channels, modulating their activity and thereby affecting cellular processes. The trifluoromethyl and dimethoxyphenyl groups contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.

    Amlodipine: A widely used antihypertensive agent with a similar dihydropyridine structure.

    Nicardipine: A dihydropyridine calcium channel blocker used in the treatment of angina and hypertension.

Uniqueness

Dimethyl 4-(3,4-dimethoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate is unique due to the presence of both trifluoromethyl and dimethoxyphenyl groups, which enhance its chemical stability and biological activity. These structural features distinguish it from other dihydropyridine derivatives and contribute to its specific applications in research and medicine.

Properties

Molecular Formula

C24H22F3NO6

Molecular Weight

477.4 g/mol

IUPAC Name

dimethyl 4-(3,4-dimethoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C24H22F3NO6/c1-31-19-9-8-14(10-20(19)32-2)21-17(22(29)33-3)12-28(13-18(21)23(30)34-4)16-7-5-6-15(11-16)24(25,26)27/h5-13,21H,1-4H3

InChI Key

FJMIWLVOQCZXKF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2C(=CN(C=C2C(=O)OC)C3=CC=CC(=C3)C(F)(F)F)C(=O)OC)OC

Origin of Product

United States

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